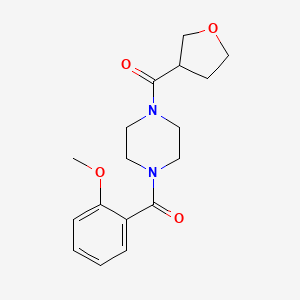![molecular formula C23H28N2O4 B5973053 2-(4-acetylphenoxy)-N-[1-(3-methoxybenzyl)-3-piperidinyl]acetamide](/img/structure/B5973053.png)
2-(4-acetylphenoxy)-N-[1-(3-methoxybenzyl)-3-piperidinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-acetylphenoxy)-N-[1-(3-methoxybenzyl)-3-piperidinyl]acetamide is a synthetic compound that has been developed for scientific research purposes. It is also known as TAK-659 and is classified as a kinase inhibitor. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
作用机制
2-(4-acetylphenoxy)-N-[1-(3-methoxybenzyl)-3-piperidinyl]acetamide works by inhibiting the activity of certain kinases, which are enzymes that play a crucial role in various cellular processes. The compound specifically targets kinases that are involved in the regulation of cell growth, proliferation, and survival. By inhibiting these kinases, the compound can prevent the growth and spread of cancer cells and modulate the immune response in autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in preclinical models. The compound has been shown to inhibit the growth and proliferation of cancer cells and induce cell death. It has also been shown to modulate the immune response by suppressing the activity of inflammatory cells and promoting the activity of immune cells that are involved in fighting infections and cancer.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-acetylphenoxy)-N-[1-(3-methoxybenzyl)-3-piperidinyl]acetamide in lab experiments is its specificity towards certain kinases. This allows researchers to study the effects of inhibiting these kinases on various cellular processes. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the compound may have off-target effects, which can complicate the interpretation of the results.
未来方向
There are several future directions for the study of 2-(4-acetylphenoxy)-N-[1-(3-methoxybenzyl)-3-piperidinyl]acetamide. One direction is to further investigate its potential therapeutic applications in cancer and autoimmune disorders. Another direction is to study its effects on viral infections, as it has shown promising results in preclinical studies. Additionally, researchers can explore the use of this compound in combination with other therapies to enhance its efficacy. Finally, further studies are needed to understand the mechanism of action and potential off-target effects of this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential therapeutic applications in cancer, autoimmune disorders, and viral infections. Its specificity towards certain kinases makes it a valuable tool for studying the effects of inhibiting these kinases on various cellular processes. However, its complex synthesis method and potential off-target effects should be taken into consideration when designing experiments. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
合成方法
The synthesis of 2-(4-acetylphenoxy)-N-[1-(3-methoxybenzyl)-3-piperidinyl]acetamide involves a series of chemical reactions. The starting materials include 4-acetylphenol, 3-methoxybenzylamine, and 3-chloropiperidine. The reaction steps involve the formation of intermediates, which are then converted to the final product. The synthesis process is complex and requires expertise in organic chemistry.
科学研究应用
2-(4-acetylphenoxy)-N-[1-(3-methoxybenzyl)-3-piperidinyl]acetamide has been found to have potential therapeutic applications in the treatment of various diseases. It has been studied for its anti-cancer properties and has shown promising results in preclinical studies. It has also been studied for its anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders. The compound has also been studied for its potential use in the treatment of viral infections.
属性
IUPAC Name |
2-(4-acetylphenoxy)-N-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-17(26)19-8-10-21(11-9-19)29-16-23(27)24-20-6-4-12-25(15-20)14-18-5-3-7-22(13-18)28-2/h3,5,7-11,13,20H,4,6,12,14-16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPXXWZLIKIRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCN(C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[2-(trifluoromethoxy)benzyl]acetamide](/img/structure/B5972977.png)
![1-(cyclopropylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B5972981.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5972984.png)
![5-oxo-5-{1-[3-(trifluoromethyl)phenyl]-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl}-2-pentanone](/img/structure/B5972993.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B5973004.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5973010.png)
![4-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5973012.png)

![N-(3,4-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5973037.png)

![N-allyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5973045.png)
![methyl 4-({1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}amino)-4-oxobutanoate](/img/structure/B5973061.png)
![6-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5973062.png)
![N-[4-({[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]amino}methyl)phenyl]acetamide](/img/structure/B5973069.png)